molecular formula C20H16Br2O2 B1600313 Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- CAS No. 206995-42-8

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)-

Cat. No.: B1600313
CAS No.: 206995-42-8
M. Wt: 448.1 g/mol
InChI Key: VYAHNTUWPGULOB-UHFFFAOYSA-N
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Description

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is an organic compound with the molecular formula C20H16Br2O2 It is characterized by the presence of two bromine atoms and two phenylmethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- typically involves the bromination of a suitable precursor, followed by the introduction of phenylmethoxy groups. One common method involves the bromination of 1,2-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with benzyl alcohol in the presence of a base, such as potassium carbonate, to introduce the phenylmethoxy groups .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Corresponding substituted derivatives (e.g., amino, thiol derivatives).

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Debrominated benzene derivatives.

Scientific Research Applications

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the phenylmethoxy groups are oxidized to form more reactive intermediates. The molecular targets and pathways involved vary based on the specific application and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzene, 1,2-dibromo-4,5-bis(phenylmethoxy)- is unique due to the presence of both bromine atoms and phenylmethoxy groups, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

1,2-dibromo-4,5-bis(phenylmethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Br2O2/c21-17-11-19(23-13-15-7-3-1-4-8-15)20(12-18(17)22)24-14-16-9-5-2-6-10-16/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYAHNTUWPGULOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2OCC3=CC=CC=C3)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90441281
Record name 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

206995-42-8
Record name 1,1'-[(4,5-Dibromo-1,2-phenylene)bis(oxymethylene)]dibenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90441281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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